molecular formula C42H52N4O12 B195479 (S,S)-formoterol fumarate CAS No. 43229-80-7

(S,S)-formoterol fumarate

Cat. No. B195479
CAS RN: 43229-80-7
M. Wt: 804.9 g/mol
InChI Key: OBRNDARFFFHCGE-UHFFFAOYSA-N
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Description

Formoterol fumarate (FF) is an effective long-acting β2-adrenoceptor agonist . It is used for relaxation of smooth muscles in asthma and chronic obstructive pulmonary disease (COPD) .


Synthesis Analysis

The first spectrophotometric and advanced highly sensitive liquid chromatography has been achieved successfully throughout this study, permitting validated analysis of dual combined inhaler in raw material as well as pharmaceutical inhaled dosage form .


Molecular Structure Analysis

Formoterol, also known as eformoterol, is a long-acting β2 agonist (LABA) used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) .


Chemical Reactions Analysis

The understanding of reaction networks, metabolic pathways, reaction fluxes, and metabolic concentrations at steady-state conditions of A.succinogenes is a key to optimize media and conditions in succinic acid production process .


Physical And Chemical Properties Analysis

This review presents the physicochemical properties of vildagliptin and assesses analysis methods for its estimation in substances, medicinal formulations, and biological media .

Scientific Research Applications

Bronchodilation in Chronic Obstructive Pulmonary Disease (COPD)

Formoterol fumarate, a long-acting β2-agonist, has been extensively studied for its efficacy as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD). Research demonstrates its effectiveness in improving pulmonary function and reducing symptoms in COPD patients (Donohue et al., 2008).

Analytical Quantification Techniques

Advanced analytical techniques have been developed for the quantification of formoterol fumarate. These methods, including high-performance liquid chromatography, are crucial for precise drug measurement in pharmaceutical preparations (Kalaiselvan et al., 2018).

Anti-Cachexia and Anabolic Activities

Formoterol fumarate exhibits anti-cachexia activity, potentially decreasing protein degradation and muscle cell apoptosis. It may increase insulin-like growth factor signaling, leading to increased protein synthesis and inhibiting muscle wasting (2020).

Combination Therapies in COPD

Combining formoterol with other bronchodilators, such as anticholinergics, has shown to further improve bronchodilation, decrease hyperinflation, and reduce the need for rescue therapy in COPD patients (Rubins, 2008).

Electrochemical Characterization

Formoterol fumarate has been the subject of electrochemical studies, highlighting its oxidation behavior in various solutions. This research aids in developing sensitive methods for drug determination in pharmaceutical forms and biological samples (Demircigil et al., 2002).

Novel Delivery Systems

Research has explored innovative delivery systems for formoterol fumarate, such as lipid-based porous-particle engineering technology in metered-dose inhalers. These advancements offer new possibilities for effective and patient-friendly drug administration (Quinn et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, dimethyl fumarate, indicates that it is harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Chronic obstructive pulmonary disease (COPD) represents a serious health problem affecting millions of people and it is the third causing of death in the world after ischemic heart diseases and stroke . The recommended guidelines for COPD therapy including long acting bronchodilator or muscarinic antagonist .

properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRNDARFFFHCGE-PERKLWIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formoterol fumarate

CAS RN

43229-80-7
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Akapo, C McCrea, J Gupta, M Roach… - Journal of pharmaceutical …, 2009 - Elsevier
A chiral HPLC method was validated and successfully applied for the determination of formoterol stereoisomers and their inversion products in an aqueous matrix stored at 5–70C up to …
Number of citations: 31 www.sciencedirect.com
JJ Butter, BTJ Van den Berg, EJG Portier… - Journal of liquid …, 1996 - Taylor & Francis
A method is described for the determination of the R,R- and S,S-enantiomer of the long-acting ß2-adrenoceptor agonist formoterol, which is marketed as a racemate for the treatment of …
Number of citations: 21 www.tandfonline.com
M Zhang, JP Fawcett, JM Kennedy… - British journal of clinical …, 2000 - Wiley Online Library
Aims Formoterol is a β 2 ‐adrenoceptor agonist marketed as a racemic mixture of the active (R; R)‐ and inactive (S; S)‐enantiomers (rac‐formoterol). The drug produces prolonged …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
R Pahwa, V Soni, PC Sharma, V Kumar… - Tropical Journal of …, 2010 - ajol.info
This article is a review of the therapeutic significance of arformoterol tartrate, a new generation 2 adrenergic agonist bronchodilator available in a nebulized form. Arformoterol is well …
Number of citations: 2 www.ajol.info
BL Källström, J Sjöberg, B Waldeck - Chirality, 1996 - Wiley Online Library
Experiments were made on isolated tissues from guinea‐pig to test the hypothesis that the distomers of rac‐β 2 ‐adrenoceptor agonists induce airway hyperreactivity. Tracheal strip …
Number of citations: 26 onlinelibrary.wiley.com
T Bouyssou, P Casarosa, E Naline, S Pestel… - … of Pharmacology and …, 2010 - ASPET
The preclinical pharmacological profile of 6-hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one monohydrochloride (…
Number of citations: 137 jpet.aspetjournals.org
R Pahwa, V Soni, PC Sharma, V Kumar, K Kohli
Number of citations: 0

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